Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one
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Overview
Description
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one is a chemical compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . This compound is known for its role as a sex pheromone in certain insect species, particularly the cigarette beetle, Lasioderma serricorne . It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies.
Preparation Methods
The synthesis of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the use of aldol condensation followed by reduction and selective hydroxylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the synthesis process .
Chemical Reactions Analysis
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.
Scientific Research Applications
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one has several scientific research applications:
Chemistry: It is used in stereochemical studies to understand the behavior of chiral molecules and their interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for drug development.
Industry: It is used in the formulation of pest control products, particularly for targeting cigarette beetles.
Mechanism of Action
The mechanism of action of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves its interaction with specific receptors in the target organism. In the case of the cigarette beetle, it binds to olfactory receptors, triggering a behavioral response that leads to mating . The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s stereochemistry plays a crucial role in its activity.
Comparison with Similar Compounds
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one can be compared with other similar compounds, such as:
Serricornin: Another sex pheromone with a similar structure but different stereochemistry, used by the same insect species.
Copaen-4-α-ol: A compound with a similar molecular framework but different functional groups and stereochemistry.
These comparisons highlight the uniqueness of this compound in terms of its specific biological activity and stereochemical properties.
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m0/s1 |
InChI Key |
YEKDTNYNLCQHPV-AEJSXWLSSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C[C@@H](C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Origin of Product |
United States |
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